

Application Notes and Protocols: Mass Spectrometry for SIRT5 Substrate Identification

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Compound of Interest		
Compound Name:	SIRT5 inhibitor	
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Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, which play crucial roles in regulating cellular metabolism and stress responses.[1][2] Unlike other sirtuins that primarily function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activity.[2][3] This unique substrate specificity positions SIRT5 as a key regulator of metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis, by modulating the acylation status of critical enzymes.[2][4][5] The identification of SIRT5 substrates is paramount for understanding its biological functions and for the development of therapeutics targeting SIRT5-related pathologies.

Mass spectrometry-based proteomics has emerged as an indispensable tool for the large-scale and unbiased identification and quantification of post-translational modifications, including lysine succinylation.[1][6] This document provides detailed application notes and protocols for the identification of SIRT5 substrates using two common quantitative proteomics strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).

Quantitative Data Summary

The following tables summarize quantitative data from proteomic studies aimed at identifying SIRT5 substrates. These tables highlight the proteins identified as potential SIRT5 targets and



the extent of change in their succinylation upon SIRT5 modulation.

Table 1: Succinylated Proteins Upregulated in Sirt5 Knockout (KO) Mouse Heart Tissue

Protein	Gene	Fold Change (KO/WT)	Function	Reference
Enoyl-CoA hydratase, alpha subunit	ECHA	>1.5	Fatty Acid Oxidation	[1]
3-hydroxyacyl- CoA dehydrogenase type-2	HADH	>1.5	Fatty Acid Oxidation	[1]
Carnitine palmitoyltransfer ase 2	CPT2	>1.5	Fatty Acid Oxidation	[7]
Isocitrate dehydrogenase [NADP], mitochondrial	IDH2	>1.5	TCA Cycle	[8]
Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial	SDHA	>1.5	TCA Cycle, Electron Transport Chain	[1]
Carbamoyl phosphate synthetase 1	CPS1	>1.5	Urea Cycle	[9]
Argininosuccinat e synthase	ASS1	>1.5	Urea Cycle	[4][10]

Table 2: Proteins with Altered Succinylation in Response to SIRT5 Overexpression



Protein	Gene	Fold Change (Overexpressi on/Control)	Function	Reference
Pyruvate kinase M2	PKM2	Decreased	Glycolysis	[5]
Glucose-6- phosphate 1- dehydrogenase	G6PD	Decreased	Pentose Phosphate Pathway	[5]
Superoxide dismutase [Cu- Zn]	SOD1	Decreased	Oxidative Stress Response	[5]

Experimental Protocols

Protocol 1: SILAC-Based Quantitative Proteomics for SIRT5 Substrate Identification

This protocol details the use of Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to compare the succinylome of wild-type cells versus cells with modulated SIRT5 expression (e.g., SIRT5 knockout or overexpression).

Materials:

- SILAC-compatible cell lines (e.g., HEK293T, MEFs)
- "Light" and "Heavy" SILAC media and amino acids (e.g., L-Arginine and L-Lysine vs. L-Arginine-¹³C₆ and L-Lysine-¹³C₆¹⁵N₂)[11]
- Dialyzed fetal bovine serum (dFBS)
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-succinyl-lysine antibody-conjugated beads[12]



- · Trypsin, sequencing grade
- C18 desalting columns
- Mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system

Procedure:

- Cell Culture and Labeling:
 - Culture two populations of cells, one in "light" medium and the other in "heavy" medium, for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[11][13]
 - One population will serve as the control (e.g., wild-type), and the other will have modulated SIRT5 expression.
- Cell Lysis and Protein Extraction:
 - Harvest the "light" and "heavy" cell populations separately.
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in lysis buffer.
 - Quantify the protein concentration of each lysate.
- · Protein Digestion:
 - Combine equal amounts of protein from the "light" and "heavy" lysates.
 - Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
 - Digest the proteins with trypsin overnight at 37°C.
- Affinity Enrichment of Succinylated Peptides:
 - Desalt the peptide mixture using a C18 column.



- Incubate the desalted peptides with anti-succinyl-lysine antibody-conjugated beads to enrich for succinylated peptides.[12]
- Wash the beads to remove non-specifically bound peptides.
- Elute the succinylated peptides.
- Mass Spectrometry Analysis:
 - Desalt the enriched peptides using a C18 column.
 - Analyze the peptides by nano-LC-MS/MS.
- Data Analysis:
 - Use software such as MaxQuant or Proteome Discoverer to identify and quantify the "light" and "heavy" peptide pairs.
 - Calculate the heavy/light ratios for each identified succinylated peptide.
 - Peptides with significantly altered ratios between the control and SIRT5-modulated samples represent potential SIRT5 substrates.

Protocol 2: Label-Free Quantitative Proteomics for SIRT5 Substrate Identification

This protocol describes a label-free approach to identify SIRT5 substrates by comparing the abundance of succinylated peptides between different experimental conditions.

Materials:

- Biological samples (e.g., tissues from wild-type and Sirt5 knockout mice)
- Lysis buffer
- Anti-succinyl-lysine antibody-conjugated beads
- Trypsin, sequencing grade



- C18 desalting columns
- Mass spectrometer coupled to a nano-liquid chromatography system

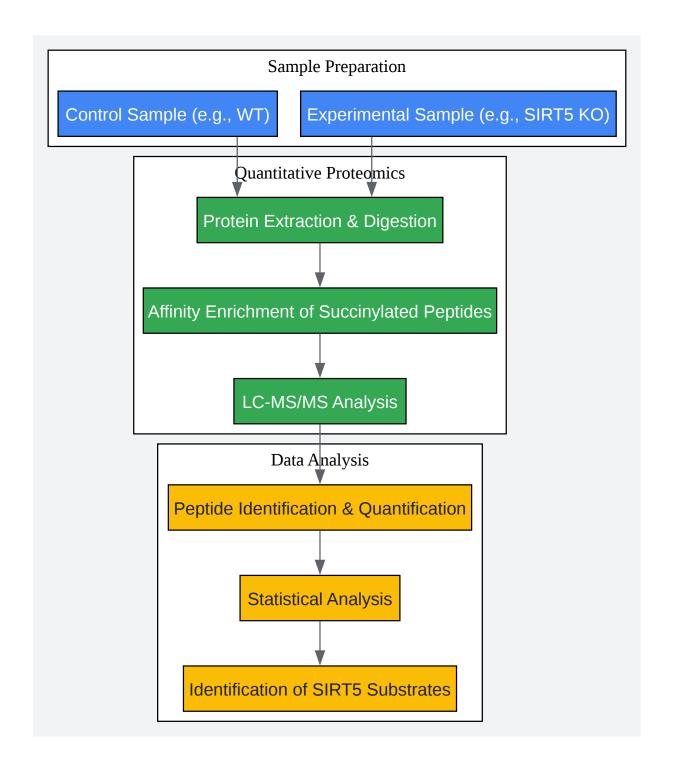
Procedure:

- Protein Extraction and Digestion:
 - Homogenize tissue samples or lyse cells in lysis buffer.
 - Quantify the protein concentration of each sample.
 - Take equal amounts of protein from each sample.
 - Reduce, alkylate, and digest the proteins with trypsin as described in the SILAC protocol.
- Affinity Enrichment of Succinylated Peptides:
 - Perform affinity enrichment of succinylated peptides for each sample individually using anti-succinyl-lysine antibody-conjugated beads.[12]
- Mass Spectrometry Analysis:
 - Analyze each enriched sample by nano-LC-MS/MS. Ensure consistent and reproducible chromatography.
- Data Analysis:
 - Use label-free quantification software (e.g., MaxQuant, Skyline) to align the chromatograms and compare the peak intensities or spectral counts of the identified succinylated peptides across the different samples.[14][15]
 - Perform statistical analysis to identify peptides with significantly different abundances between the experimental groups.

Signaling Pathways and Experimental Workflows



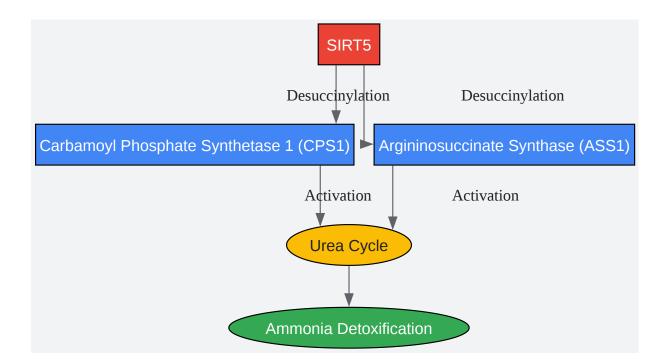
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for SIRT5 substrate identification and the role of SIRT5 in key metabolic pathways.



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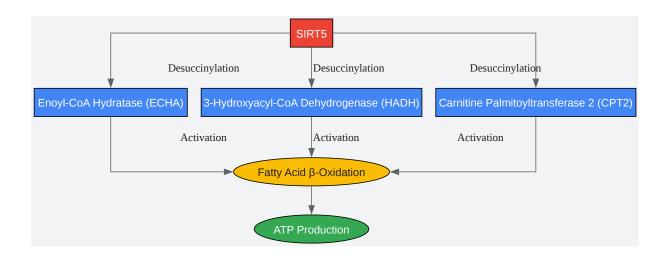
Caption: Experimental workflow for SIRT5 substrate identification.



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Caption: SIRT5 regulation of the Urea Cycle.





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Caption: SIRT5 regulation of Fatty Acid Oxidation.

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Methodological & Application





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